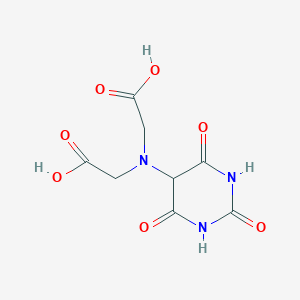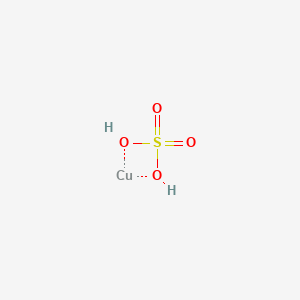
6-Cyanonicotinamide
Vue d'ensemble
Description
6-Cyanonicotinamide is a chemical compound with the molecular formula C7H5N3O It is a derivative of nicotinamide, where the amide group is replaced by a cyano group at the sixth position of the pyridine ring
Applications De Recherche Scientifique
6-Cyanonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular metabolism.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
6-Cyanonicotinamide, also known as 6-aminonicotinamide, is a small-molecule inhibitor that primarily targets the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides .
Mode of Action
This compound interacts with its target enzyme, 6-phosphogluconate dehydrogenase, by inhibiting its activity . This inhibition interferes with glycolysis, resulting in ATP depletion . The compound’s interaction with its target is believed to involve electrostatic interactions and possibly hydrogen bond formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pentose phosphate pathway . By inhibiting 6-phosphogluconate dehydrogenase, this compound disrupts this pathway, leading to a decrease in the production of NADPH and pentoses. NADPH is a crucial molecule in various cellular processes, including the oxidative stress response and anabolic reactions. The disruption of these processes can have significant downstream effects on cellular function and metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
The inhibition of 6-phosphogluconate dehydrogenase by this compound leads to ATP depletion, which can result in cell death . This effect has been observed in various cell types, including cancer cells . Additionally, this compound has been shown to cause significant alterations in cellular morphology and viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions can affect the antimicrobial activity of similar compounds . Additionally, factors such as temperature, pH, and salinity can impact the activity of many biochemical compounds . .
Analyse Biochimique
Biochemical Properties
6-Cyanonicotinamide is an inhibitor of the NADP+ dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. The inhibition of this enzyme by this compound interferes with glycolysis, resulting in ATP depletion .
Cellular Effects
In a study conducted on L6 Myoblast Cells, this compound was found to cause significant morphological changes such as irregularly elongated and stellate shape of cells, round-shaped nucleus, cytoplasmic vacuolization, irregular cell arrangements, and formation of large spaces among cell clusters . It also caused a marked reduction in cell viability and alterations of some important metabolites and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into coenzymes NAD+ or NADP+ to form analogs . These analogs are known to inhibit certain enzymes but elevate others, suggesting that the changes induced by this compound are dependent on types of animal tissues or cell lines .
Temporal Effects in Laboratory Settings
It is known that this compound causes a time-dependent decrease in cell viability
Dosage Effects in Animal Models
It is known that this compound has been used in various concentrations to induce diabetes in animal models
Metabolic Pathways
This compound is involved in the NAD biosynthesis pathway . It is incorporated into coenzymes NAD+ or NADP+ to form analogs . These analogs can inhibit or elevate certain enzymes, affecting the metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interfere with glycolysis, suggesting that it may be transported into cells where glycolysis occurs .
Subcellular Localization
Given its role in inhibiting the enzyme 6-phosphogluconate dehydrogenase, it is likely that it localizes to the cytoplasm where this enzyme is found
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanonicotinamide typically involves the following steps:
Starting Material: The process begins with nicotinic acid.
Formation of Nicotinoyl Chloride: Nicotinic acid is treated with thionyl chloride to form nicotinoyl chloride.
Amination: The nicotinoyl chloride is then reacted with ammonia to form nicotinamide.
Cyanation: Finally, the nicotinamide undergoes a cyanation reaction using a suitable cyanating agent, such as cyanogen bromide, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyanonicotinamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 6-Cyanonicotinic acid.
Reduction: 6-Aminonicotinamide.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
6-Aminonicotinamide: Similar structure but with an amino group instead of a cyano group.
Nicotinamide: The parent compound with an amide group.
6-Methylnicotinamide: A methylated derivative of nicotinamide.
Uniqueness: 6-Cyanonicotinamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
IUPAC Name |
6-cyanopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSHKIBATYEGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395956 | |
| Record name | 6-Cyanonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14178-45-1 | |
| Record name | 6-Cyanonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone](/img/structure/B84259.png)





![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)






![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)
